molecular formula C16H20N2O2S B2808034 N-cyclopropyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide CAS No. 1797242-07-9

N-cyclopropyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide

Cat. No.: B2808034
CAS No.: 1797242-07-9
M. Wt: 304.41
InChI Key: RSDDXFGBSDIHPE-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a cyclopropyl group, a dimethylisoxazole ring, and a thiophene moiety, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the isoxazole ring, followed by the introduction of the cyclopropyl group and the thiophene moiety. Common reagents and conditions used in these reactions include:

    Cyclopropylation: Introduction of the cyclopropyl group can be achieved using cyclopropyl bromide in the presence of a base.

    Isoxazole Formation: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction.

    Thiophene Introduction: The thiophene moiety can be introduced through a coupling reaction, such as a Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas, palladium catalyst.

    Substitution Reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide would depend on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide: can be compared with other acetamides, isoxazoles, and thiophene-containing compounds.

    Similar Compounds: N-cyclopropylacetamide, 3,5-dimethylisoxazole, 2-(thiophen-2-yl)ethylamine.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.

Properties

IUPAC Name

N-cyclopropyl-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-thiophen-2-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c1-11-15(12(2)20-17-11)10-16(19)18(13-5-6-13)8-7-14-4-3-9-21-14/h3-4,9,13H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSDDXFGBSDIHPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)N(CCC2=CC=CS2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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